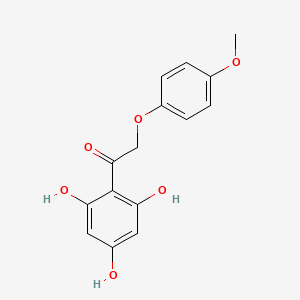

2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c1-20-10-2-4-11(5-3-10)21-8-14(19)15-12(17)6-9(16)7-13(15)18/h2-7,16-18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLVOARUJQIBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 4-methoxyphenol with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions in reactors with controlled environments to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used under acidic or basic conditions.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds like 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone may exhibit various biological activities. Notably:

- Antioxidant Activity: This compound has been studied for its potential antioxidant properties, which can mitigate oxidative stress in cells and tissues. Antioxidants are crucial in preventing cellular damage linked to various diseases, including cancer and cardiovascular diseases.

- Anti-inflammatory Effects: Preliminary studies suggest that derivatives of this compound may reduce inflammation markers in vitro, making them candidates for developing anti-inflammatory drugs.

Biochemical Applications

- Matrix-Assisted Laser Desorption/Ionization (MALDI): The compound is explored as a matrix material for MALDI mass spectrometry. Its ability to facilitate the ionization of biomolecules makes it valuable for analyzing complex biological samples such as proteins and peptides .

- Enzyme Activity Modulation: Research has shown that related compounds can enhance the activity of specific enzymes, such as cholesterol 7 alpha-hydroxylase (CYP7A1), which plays a role in cholesterol metabolism .

Analytical Chemistry

The compound's unique structure allows it to be used in various analytical applications:

- Chromatography: It can serve as a standard or reference material in chromatographic techniques due to its well-defined chemical properties.

- Spectroscopic Studies: Its distinct absorption characteristics make it suitable for use in UV-Vis spectroscopy for quantitative analysis of similar compounds in mixtures.

Case Studies

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

- Target Compound vs. This modification may explain the antitumor activity observed in derivatives .

- Methoxy vs. Phenoxy Substituents: The 2-methoxy derivative (CAS 55317-02-7) has lower molecular weight (198.17 g/mol) and higher solubility in polar solvents compared to the target compound. Its antioxidant activity is attributed to the electron-donating methoxy group stabilizing free radicals .

- Benzylmethoxy Derivative (CAS 322405-72-1): The bulky benzyl group may sterically hinder interactions with enzymes, reducing antimicrobial efficacy but enhancing cytotoxicity against cancer cells .

Biological Activity

2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone, also known by its CAS number 15485-66-2, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 274.27 g/mol

- Synonyms : 4-Methoxybenzyl 2,4,6-trihydroxyphenyl ketone; 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone have been shown to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. A comparative analysis of related compounds revealed that those with hydroxyl groups tend to enhance antimicrobial efficacy.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes associated with inflammatory responses.

Case Studies

-

Study on Antioxidant Capacity :

- A study evaluated the antioxidant capacity of phenolic compounds including 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone. Results indicated a significant reduction in lipid peroxidation levels in vitro.

-

Antimicrobial Evaluation :

- In a study assessing the antimicrobial effects of several phenolic compounds, 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Research :

- Research involving animal models showed that administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

The biological activities of 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone are believed to be mediated through several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups allows for electron donation to free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK that are critical in inflammation and immune response.

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone | High | Moderate | High |

| 2',4',6'-Trihydroxyacetophenone | Moderate | High | Moderate |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | Low | Moderate | Low |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.